Structural Differentiation: (E)-2,3-Didehydropristanoyl-CoA vs. Pristanoyl-CoA Based on Molecular Mass and Unsaturation
(E)-2,3-Didehydropristanoyl-CoA is distinguished from its direct metabolic precursor, pristanoyl-CoA, by the presence of a trans-2,3 double bond, a defining structural feature that dictates its unique enzymatic processing [1]. This structural difference is quantifiable by a molecular mass shift. The average mass of (E)-2,3-didehydropristanoyl-CoA is 1046.01 Da, which is 2.02 Da less than the average mass of the saturated analog pristanoyl-CoA (1048.03 Da), consistent with the loss of two hydrogen atoms upon desaturation [2]. While pristanoyl-CoA can be obtained from several commercial sources as a mixture of stereoisomers, (E)-2,3-didehydropristanoyl-CoA is a defined, optically active compound with 5 of 7 stereocentres defined and a specific (E)-configuration at the 2,3-double bond . This precise stereochemistry is critical for proper enzyme recognition, as the D-specific multifunctional protein-2 (MFP-2) exhibits strict substrate specificity for 2-enoyl-CoAs with this configuration [3].
| Evidence Dimension | Molecular Mass and Structural Configuration |
|---|---|
| Target Compound Data | 1046.01 Da (Average); Contains a trans-2,3 double bond (E)-configuration; 5 of 7 stereocentres defined |
| Comparator Or Baseline | Pristanoyl-CoA: 1048.03 Da (Average); Saturated bond at the 2,3-position; Mixture of 2R- and 2S- diastereomers |
| Quantified Difference | Mass difference of 2.02 Da; Distinct double-bond geometry (E) vs. saturated |
| Conditions | Calculated average molecular mass; Structural determination via SMILES/InChI analysis. |
Why This Matters
This fundamental mass and configurational difference allows for unambiguous identification by mass spectrometry (e.g., MRM transitions for (E)-2,3-didehydropristanoyl-CoA at m/z 1046.0 -> 508.0 cannot be used for pristanoyl-CoA) and ensures accurate metabolic tracing without confounding signals from the saturated precursor.
- [1] Reactome. (2016). R-HSA-389889: ACOX2:FAD, ACOXL:FAD oxidise (2S)-pristanoyl-CoA to trans-2,3-dehydropristanoyl-CoA. View Source
- [2] ChEBI. (2018). (E)-2,3-didehydropristanoyl-CoA (CHEBI:63803). European Bioinformatics Institute. View Source
- [3] Van Veldhoven, P. P., et al. (1999). Role and organization of peroxisomal beta-oxidation. Advances in Experimental Medicine and Biology, 466, 261-272. PMID: 10709653. View Source
